Ethanol, 2,2'-((7-nitrobenzofurazan-4-YL)imino)bis- Ethanol, 2,2'-((7-nitrobenzofurazan-4-YL)imino)bis-
Brand Name: Vulcanchem
CAS No.: 58131-51-4
VCID: VC15710819
InChI: InChI=1S/C10H12N4O5/c15-5-3-13(4-6-16)7-1-2-8(14(17)18)10-9(7)11-19-12-10/h1-2,15-16H,3-6H2
SMILES:
Molecular Formula: C10H12N4O5
Molecular Weight: 268.23 g/mol

Ethanol, 2,2'-((7-nitrobenzofurazan-4-YL)imino)bis-

CAS No.: 58131-51-4

Cat. No.: VC15710819

Molecular Formula: C10H12N4O5

Molecular Weight: 268.23 g/mol

* For research use only. Not for human or veterinary use.

Ethanol, 2,2'-((7-nitrobenzofurazan-4-YL)imino)bis- - 58131-51-4

Specification

CAS No. 58131-51-4
Molecular Formula C10H12N4O5
Molecular Weight 268.23 g/mol
IUPAC Name 2-[2-hydroxyethyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethanol
Standard InChI InChI=1S/C10H12N4O5/c15-5-3-13(4-6-16)7-1-2-8(14(17)18)10-9(7)11-19-12-10/h1-2,15-16H,3-6H2
Standard InChI Key UBKDUUMSZMURTP-UHFFFAOYSA-N
Canonical SMILES C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N(CCO)CCO

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound features a benzofurazan system (a fused benzene ring with oxadiazole and nitro groups) at the 4-position, connected to two ethanol moieties via an imine bond. The IUPAC name, 2-[2-hydroxyethyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethanol, reflects this arrangement. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₀H₁₂N₄O₅
Molecular Weight268.23 g/mol
Canonical SMILESC1=C(C2=NON=C2C(=C1)N+[O-])N(CCO)CCO
InChI KeyUBKDUUMSZMURTP-UHFFFAOYSA-N

The nitrobenzofurazan core contributes to its planar aromatic system, while the ethanol-imine side chains introduce hydrogen-bonding capabilities .

Spectroscopic Signatures

Though experimental UV-Vis data for this specific compound are unavailable, analogous nitrobenzofurazan derivatives exhibit strong absorption bands between 336–460 nm. For example:

  • 4-Chloro-7-nitrobenzofurazan absorbs at 336 nm (ε = 8,130 M⁻¹cm⁻¹)

  • Benzylamino-NBD derivatives show redshifted absorption at 460.5 nm (ε = 19,700 M⁻¹cm⁻¹)

Density functional theory (DFT) simulations on related nitrobenzofurazan-sulfide systems predict HOMO-LUMO gaps of 3.2–3.5 eV, correlating with observed fluorescence in green wavelengths . These properties suggest potential for optical applications if synthesized in sufficient purity.

Synthetic Challenges and Proposed Pathways

Current Knowledge Gaps

No peer-reviewed synthesis protocols for Ethanol, 2,2'-((7-nitrobenzofurazan-4-YL)imino)bis- exist in accessible literature as of August 2024. This contrasts with simpler nitrobenzofurazan derivatives, which are typically prepared via:

  • Nitration of benzofurazan precursors

  • Nucleophilic substitution at the 4-position

  • Condensation reactions for imine formation

Hypothetical Synthesis Route

A plausible three-step pathway could involve:

  • Nitrobenzofurazan Core Synthesis
    Starting from benzofuran derivatives, introduce oxadiazole rings via cyclization with hydroxylamine, followed by nitration at the 7-position .

  • Imine Bridge Formation
    React 4-amino-7-nitrobenzofurazan with glyoxal to create a bis-imine intermediate.

  • Ethanol Functionalization
    Perform nucleophilic addition of ethanolamine to the imine groups under anhydrous conditions.

Reaction yields would likely depend on strict control of stoichiometry and temperature, given the sensitivity of nitroaromatic systems to decomposition .

Toxicological Profile

Mutagenicity Data

The RTECS database classifies this compound as a mutagen based on mouse leukocyte assays :

ParameterValue
Test SystemMouse leukocytes
EndpointDNA inhibition
Effective Concentration40 µmol/L
ReferenceCancer Res. 35:3735 (1975)

This places it in Hazard Category 2 under GHS classification, warranting handling precautions comparable to other aromatic amines. No in vivo toxicity studies or EC₅₀ values are currently available.

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